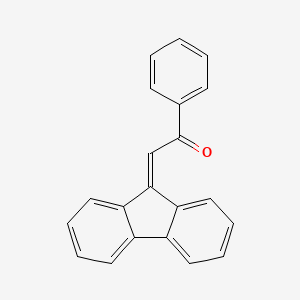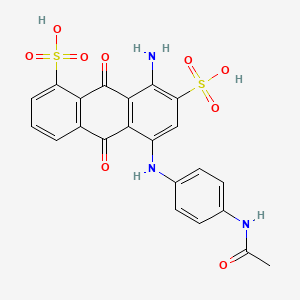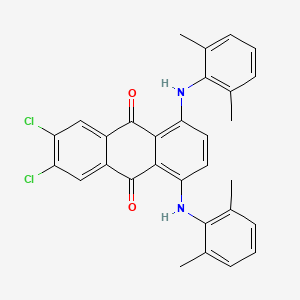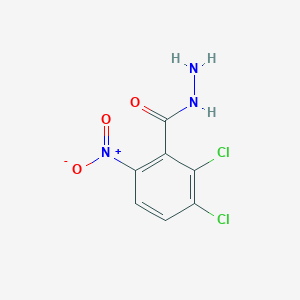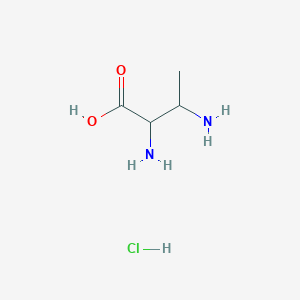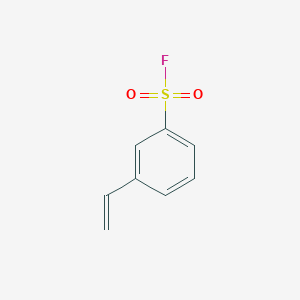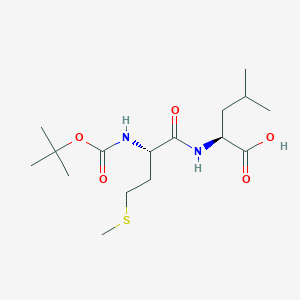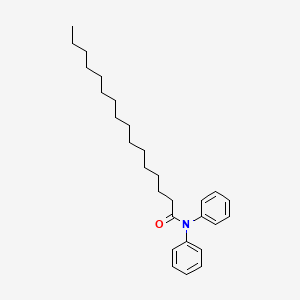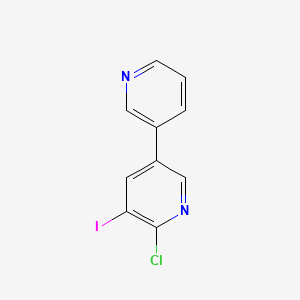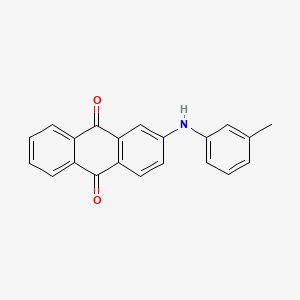
2-(3-Methylanilino)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(m-Tolylamino)anthracene-9,10-dione is a derivative of anthracene-9,10-dione, also known as anthraquinone. Anthraquinone derivatives are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. The compound 2-(m-Tolylamino)anthracene-9,10-dione features an anthraquinone core substituted with a m-tolylamino group, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolylamino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with m-toluidine under specific conditions. One common method includes:
Starting Materials: Anthracene-9,10-dione and m-toluidine.
Reaction Conditions: The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under reflux conditions to facilitate the formation of the desired product.
Purification: The product is usually purified by recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production methods for 2-(m-Tolylamino)anthracene-9,10-dione may involve large-scale batch reactions using similar starting materials and conditions as described above. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
2-(m-Tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the corresponding dihydroxy compound.
Substitution: The m-tolylamino group can participate in substitution reactions, leading to further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic or nucleophilic reagents can be employed depending on the desired substitution reaction.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the reagents used.
科学的研究の応用
2-(m-Tolylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-(m-Tolylamino)anthracene-9,10-dione, particularly in biological systems, involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it may inhibit key enzymes involved in cellular processes, contributing to its potential anticancer activity.
類似化合物との比較
Similar Compounds
Anthracene-9,10-dione: The parent compound, known for its use in dyes and pigments.
2,6-Diaminoanthracene-9,10-dione: Another derivative with potential anticancer properties.
1,4-Diaminoanthracene-9,10-dione: Known for its DNA-binding properties and biological activity.
Uniqueness
2-(m-Tolylamino)anthracene-9,10-dione is unique due to the presence of the m-tolylamino group, which imparts specific chemical reactivity and biological activity. This substitution can enhance the compound’s ability to interact with biological targets, making it a valuable molecule for research and potential therapeutic applications.
特性
CAS番号 |
68469-49-8 |
|---|---|
分子式 |
C21H15NO2 |
分子量 |
313.3 g/mol |
IUPAC名 |
2-(3-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO2/c1-13-5-4-6-14(11-13)22-15-9-10-18-19(12-15)21(24)17-8-3-2-7-16(17)20(18)23/h2-12,22H,1H3 |
InChIキー |
IRXDZGXYHBHUAL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


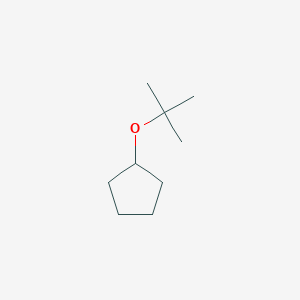
![Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II)](/img/structure/B13133128.png)
